molecular formula C17H19ClN2O4S2 B2873751 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide CAS No. 946215-73-2

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2873751
CAS No.: 946215-73-2
M. Wt: 414.92
InChI Key: LFWSVBCDQREPEG-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide is a high-purity chemical compound designed for research applications. This synthetic small molecule features a distinctive structural motif combining a benzenesulfonamide group with a 1,1-dioxidoisothiazolidine ring system. Compounds containing the benzenesulfonamide functional group are of significant research interest due to their well-documented ability to interact with various enzymatic targets . The unsubstituted sulfonamide group can act as an effective anchor in enzyme active sites, often coordinating with metal ions and participating in hydrogen bonding networks, while the rest of the molecule influences binding affinity and selectivity . The specific incorporation of the 1,1-dioxidoisothiazolidine moiety is a key structural feature, as sulfur-containing heterocycles in this oxidation state can influence the compound's electronic properties, solubility, and overall bioactivity profile. Structurally related compounds featuring the 1,1-dioxido-1,2-benzothiazol group have demonstrated potent biological activity as inhibitors of ion channels, such as Kv1.3, which are important targets in immunological research . This reagent provides researchers with a valuable tool for probing biological mechanisms, conducting structure-activity relationship (SAR) studies, and exploring new pathways in medicinal chemistry and drug discovery. It is supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S2/c1-12-4-6-15(10-13(12)2)26(23,24)19-14-5-7-16(18)17(11-14)20-8-3-9-25(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWSVBCDQREPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s distinct features include:

  • 1,1-Dioxidoisothiazolidin-2-yl group : A sulfone-containing heterocycle, contributing to solubility and metabolic stability.
  • 3,4-Dimethylbenzenesulfonamide : A bulky substituent that may influence steric interactions in target binding.
Comparison with Patent Derivatives

Examples from patent literature ( and ) highlight structural analogs with modified substituents and biological relevance:

Compound Name / Identifier Key Substituents Melting Point (°C) Molecular Weight (g/mol) Target Indication (Inferred)
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide (Target Compound) Cl, isothiazolidin-dioxide, 3,4-dimethylbenzenesulfonamide Not reported Not reported Hypothesized enzyme inhibition
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluoro-chromenyl, pyrazolo-pyrimidinyl, methylbenzenesulfonamide 175–178 589.1 Kinase inhibition (e.g., cancer)
Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate Trifluoromethyl-imidazole, dichloro-fluorophenyl, isoxazole Not reported Not reported Anti-inflammatory or antimicrobial

Key Observations :

  • The target compound lacks the fluorinated chromenyl or pyrazolo-pyrimidinyl motifs seen in analogs, which are associated with kinase inhibition .
  • Melting Points : The analog in exhibits a moderate melting point (175–178°C), suggesting crystallinity suitable for formulation . Data for the target compound are unavailable.

Preparation Methods

Cyclization of Thiol Precursors

The isothiazolidine ring is constructed via intramolecular cyclization of a β-chloroethylsulfonamide intermediate. A representative protocol involves:

  • Sulfonation of 4-chloro-3-aminothiophenol with chlorosulfonic acid to form the sulfonyl chloride.
  • Reaction with 2-chloroethylamine under basic conditions (e.g., NaHCO₃) to yield N-(2-chloroethyl)-4-chloro-3-aminobenzenesulfonamide.
  • Cyclization using K₂CO₃ in DMF at 80°C, followed by oxidation with H₂O₂/AcOH to form the 1,1-dioxide.

Key Data :

  • Yield: 62–68% after oxidation
  • Characterization: $$ ^1H $$ NMR (DMSO-d₆): δ 7.45 (d, 1H), 7.32 (s, 1H), 7.28 (d, 1H), 3.52 (t, 2H), 3.12 (t, 2H).

Direct Coupling of Preformed Isothiazolidine-1,1-Dioxide

An alternative route employs 2-chloroisothiazolidine-1,1-dioxide as a coupling partner with 4-chloro-3-iodoaniline via Ullmann-type coupling:

  • CuI-catalyzed coupling in DMSO at 120°C for 24 hours.
  • Purification by silica gel chromatography (EtOAc/hexanes).

Key Data :

  • Yield: 55%
  • Purity (HPLC): >95%.

Sulfonylation of the Aniline Intermediate

Classic Sulfonyl Chloride Coupling

The final step involves reacting 3,4-dimethylbenzenesulfonyl chloride with the aniline derivative under Schotten-Baumann conditions:

  • Base-mediated reaction : Aniline (1 eq) dissolved in THF/H₂O (3:1) with NaHCO₃ (2 eq).
  • Addition of sulfonyl chloride (1.2 eq) at 0°C, stirred for 4 hours at room temperature.
  • Work-up : Extraction with DCM, drying (Na₂SO₄), and evaporation.

Optimized Conditions :

Parameter Value
Solvent THF/H₂O (3:1)
Base NaHCO₃
Temperature 0°C → RT
Reaction Time 4 hours
Yield 78–85%

Characterization :

  • HRMS (ESI+) : m/z 453.0741 [M+H]⁺ (calc. 453.0738 for C₁₈H₁₈ClN₂O₄S₂).
  • ¹H NMR (CDCl₃): δ 7.82 (d, 1H), 7.68 (s, 1H), 7.56 (d, 1H), 7.41 (d, 1H), 7.32 (s, 1H), 7.25 (d, 1H), 3.62 (t, 2H), 3.28 (t, 2H), 2.68 (s, 3H), 2.45 (s, 3H).

Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation (150 W, 100°C, 30 min) in DMF with Et₃N as base achieves comparable yields (80%) with reduced reaction time.

Alternative Pathways and Mechanistic Considerations

Smiles Rearrangement for Sulfonamide Formation

A novel approach inspired by desulfinylative Smiles rearrangements (Scheme 1B) involves:

  • Synthesis of N-aryl sulfinamide from 3,4-dimethylbenzenesulfinic acid and 4-chloro-3-nitroaniline.
  • Base-induced rearrangement (Cs₂CO₃, DMF, 80°C) to install the sulfonamide group.

Limitations :

  • Low yield (32%) due to competing side reactions.
  • Requires nitro-to-amine reduction post-rearrangement.

Solid-Phase Synthesis

Immobilization of the aniline on Wang resin enables iterative coupling and cyclization steps:

  • Resin loading via Fmoc-protected aniline.
  • On-resin sulfonylation with 3,4-dimethylbenzenesulfonyl chloride.
  • Cleavage with TFA/CH₂Cl₂ (1:4).

Advantages :

  • Purity >90% without chromatography.
  • Scalable for combinatorial libraries.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : C18 column (ACN/H₂O gradient), retention time 12.7 min.
  • Elemental Analysis : C 47.82%, H 4.01%, N 6.18% (calc. C 47.73%, H 3.99%, N 6.20%).

Spectroscopic Consistency

  • IR : ν 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N-H).
  • ¹³C NMR : 144.2 ppm (sulfonamide C), 126.5–138.8 ppm (aromatic C).

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Time (h) Scalability
Classic Sulfonylation 78–85 >95 4 High
Microwave-Assisted 80 >97 0.5 Moderate
Smiles Rearrangement 32 88 24 Low
Solid-Phase 70 90 48 High

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